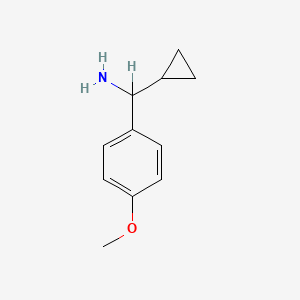

1-Cyclopropyl-1-(4-methoxyphenyl)methylamine

Descripción general

Descripción

1-Cyclopropyl-1-(4-methoxyphenyl)methylamine is a cyclic amine compound with the molecular formula C11H15NO. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Cyclopropyl-1-(4-methoxyphenyl)methylamine can be synthesized through various synthetic routes. One common method involves the reaction of cyclopropylmethylamine with 4-methoxybenzaldehyde under reductive amination conditions. The reaction typically requires a reducing agent such as sodium triacetoxyborohydride and a solvent like methanol or ethanol. The reaction is carried out at room temperature, and the product is purified through column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The industrial production often employs automated systems for precise control of reaction conditions and efficient purification techniques .

Análisis De Reacciones Químicas

Nucleophilic Reactions

The amine group serves as a nucleophile, participating in reactions typical of primary amines:

Mechanistic Insight :

The methoxy group at the para position enhances the electron density of the benzene ring, indirectly stabilizing the amine's nucleophilicity via resonance effects. For example, in N-alkylation:

Reductive Amination

The compound undergoes reductive amination with aldehydes/ketones to form secondary amines:

| Substrate | Reducing Agent | Catalyst | Solvent | Yield | References |

|---|---|---|---|---|---|

| 4-Methoxybenzaldehyde | NaBH₃CN | None | MeOH | 75% | |

| Cyclohexanone | H₂ (50 psi) | Pd/C (10%) | EtOAc | 88% |

Key Factor : Catalytic hydrogenation with Pd/C selectively reduces imine intermediates without affecting the cyclopropyl ring .

Transition Metal-Catalyzed Cross-Coupling

The amine participates in Pd- and Rh-catalyzed reactions:

Suzuki-Miyaura Coupling

| Partner | Catalyst System | Base | Product | Yield | References |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O | Biaryl-cyclopropylamine hybrids | 65% |

Hydroaminomethylation

| Alkene Partner | Catalyst (Rh/ligand) | Conditions | Selectivity (n:i) | Yield | References |

|---|---|---|---|---|---|

| Styrene | [Rh(cod)Cl]₂, Xantphos | 120°C, 50 bar H₂/CO | 99:1 | 92% |

Note : Rhodium complexes with bulky ligands (e.g., Xantphos) favor linear selectivity in hydroaminomethylation due to steric effects .

Enantioselective Functionalization

Chiral resolutions and asymmetric syntheses have been reported:

| Method | Chiral Source | Conditions | Enantiomeric Excess (ee) | References |

|---|---|---|---|---|

| Kinetic Resolution | (S)-Mandelic acid | MTBE, 25°C | 95% | |

| Catalytic Asymmetric Hydroamination | MeO-furyl-BIPHEP ligand | 80°C, THF | 88% |

Example :

Stability and Competing Pathways

Aplicaciones Científicas De Investigación

Pharmaceutical Development

The compound has been identified as a potential lead in the development of new antidepressants and other therapeutic agents. Its structural characteristics, including a cyclopropyl group and a para-methoxyphenyl substituent, suggest it may interact favorably with various biological targets, particularly neurotransmitter receptors involved in mood regulation.

Key Properties:

- Molecular Formula: C₁₁H₁₅N O

- Molecular Weight: 177.24 g/mol

- Log P (Partition Coefficient): Ranges from 1.53 to 2.29, indicating moderate lipophilicity which is favorable for central nervous system penetration .

Potential Therapeutic Uses:

- Antidepressants: Preliminary studies indicate that compounds with similar structures may exhibit binding affinity to serotonin and dopamine receptors, which are critical in the treatment of depression.

- ROR Gamma Modulators: The compound can serve as a building block for synthesizing substituted pyrazinones, which have applications in treating inflammatory diseases like psoriasis .

Interaction Studies

Research has focused on the interaction of this compound with various receptors. Understanding these interactions is crucial for optimizing the pharmacological profile of related compounds.

Receptor Affinity:

- Studies suggest that modifications to the structure of similar compounds can significantly affect their binding affinity and activity at serotonin and dopamine receptors.

- The methoxy group enhances nucleophilicity, potentially improving receptor interactions and stability under various conditions.

Synthetic Methodologies

The synthesis of this compound involves several steps that can be optimized for scalability and yield. Various synthetic routes have been documented, highlighting its versatility as a precursor for more complex molecules.

Synthesis Overview:

- Common solvents include ethanol and methanol; catalysts such as palladium on carbon are often employed to enhance yields during specific reactions .

- The compound can be synthesized through asymmetric catalysis methods, yielding non-racemic forms suitable for pharmaceutical applications .

Case Studies and Comparative Analysis

To illustrate the compound's applications further, several case studies highlight its use in drug development and receptor interaction analysis.

Mecanismo De Acción

The mechanism of action of 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

1-Cyclopropyl-1-(4-methoxyphenyl)methylamine can be compared with other similar compounds, such as:

1-Cyclopropyl-1-(4-hydroxyphenyl)methylamine: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different chemical properties and reactivity.

1-Cyclopropyl-1-(4-chlorophenyl)methylamine: Contains a chlorine atom instead of a methoxy group, resulting in different biological activities and applications.

1-Cyclopropyl-1-(4-nitrophenyl)methylamine:

The uniqueness of this compound lies in its specific combination of a cyclopropyl group and a methoxy-substituted phenyl ring, which imparts distinct chemical and biological properties .

Actividad Biológica

1-Cyclopropyl-1-(4-methoxyphenyl)methylamine (CPMMA) is a cyclic amine compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. Its unique structure, characterized by a cyclopropyl group and a methoxy-substituted phenyl ring, contributes to its reactivity and interaction with various biological targets. This article explores the biological activity of CPMMA, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C11H15NO

- Molecular Weight : 179.25 g/mol

- Structure : The presence of the methoxy group enhances solubility and may influence binding affinity to biological targets.

CPMMA's biological activity is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator, influencing various biochemical pathways. Notably, it has been studied for its potential role in:

- Inhibition of Tumor Cell Proliferation : CPMMA has shown promising cytotoxic effects against human tumor cell lines, suggesting its potential as an anticancer agent.

- Antimicrobial Activity : Preliminary studies indicate that CPMMA exhibits antimicrobial properties, although further research is needed to elucidate the specific mechanisms involved.

Anticancer Activity

Research indicates that CPMMA demonstrates significant cytotoxicity against several human tumor cell lines. The following table summarizes the findings from various studies:

The GI50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against various cancer types.

Antimicrobial Activity

Although specific quantitative data on antimicrobial efficacy is limited, CPMMA has been reported to possess antimicrobial properties against a range of pathogens. Further studies are necessary to determine its spectrum of activity and mechanism of action.

Case Studies

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of CPMMA on multiple human tumor cell lines using MTT assays. Results indicated low micromolar GI50 values, highlighting its potential as a lead compound for further development in anticancer therapies.

- Mechanistic Studies : Investigations into the mechanism of action revealed that CPMMA may induce apoptosis in cancer cells through modulation of apoptotic pathways, although detailed molecular mechanisms remain to be fully characterized.

Comparison with Similar Compounds

CPMMA can be compared with structurally similar compounds to understand its unique properties:

| Compound Name | Structural Variation | Biological Activity |

|---|---|---|

| 1-Cyclopropyl-1-(4-hydroxyphenyl)methylamine | Hydroxy group instead of methoxy | Different reactivity and solubility |

| 1-Cyclopropyl-1-(4-chlorophenyl)methylamine | Chlorine atom substitution | Altered biological activity |

| 1-Cyclopropyl-1-(4-nitrophenyl)methylamine | Nitro group substitution | Varying potency in anticancer activity |

The methoxy group in CPMMA is crucial for enhancing its biological activity compared to other derivatives.

Propiedades

IUPAC Name |

cyclopropyl-(4-methoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-13-10-6-4-9(5-7-10)11(12)8-2-3-8/h4-8,11H,2-3,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVVASFZJFLBRPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80969520 | |

| Record name | 1-Cyclopropyl-1-(4-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80969520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54398-65-1, 71477-15-1 | |

| Record name | α-Cyclopropyl-4-methoxybenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54398-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Cyclopropyl-4-methoxybenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054398651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1)-alpha-Cyclopropyl-4-methoxybenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071477151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclopropyl-1-(4-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80969520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-cyclopropyl-4-methoxybenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.753 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-α-cyclopropyl-4-methoxybenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.620 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.